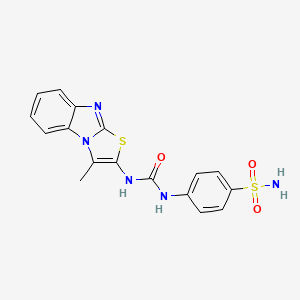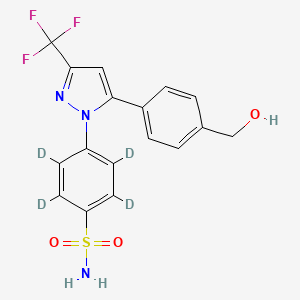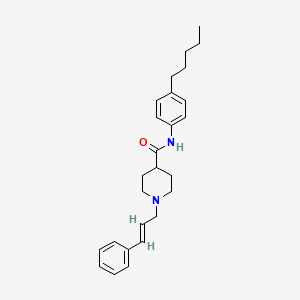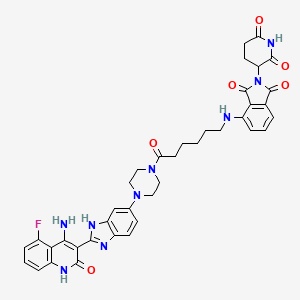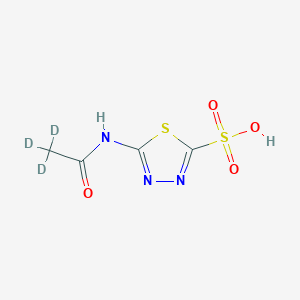
Hdac6-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-8 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the deacetylation of non-histone proteins. HDAC6 is predominantly found in the cytoplasm and is involved in various cellular processes, including cell migration, apoptosis, and protein degradation. Inhibition of HDAC6 has shown promise in treating cancer, neurodegenerative diseases, and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-8 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:
Preparation of Benzohydroxamate: The starting material, benzohydroxamate, is synthesized through the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The benzohydroxamate is then coupled with a suitable linker and cap group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac6-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Hdac6-IN-8 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: this compound is employed in biological research to investigate the function of HDAC6 in cellular processes such as protein degradation and cell migration.
Medicine: The compound has shown potential in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. .
Mécanisme D'action
Hdac6-IN-8 exerts its effects by selectively inhibiting HDAC6. The inhibition of HDAC6 leads to the accumulation of acetylated proteins, which can affect various cellular processes. HDAC6 primarily targets non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). The inhibition of HDAC6 disrupts the function of these proteins, leading to altered cell migration, apoptosis, and protein degradation .
Comparaison Avec Des Composés Similaires
Hdac6-IN-8 is unique in its selective inhibition of HDAC6 compared to other HDAC inhibitors. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with a different chemical structure.
Nexturastat A: Known for its selective inhibition of HDAC6 and HDAC10.
PCI-34051: Selective for HDAC8 but structurally similar to this compound
This compound stands out due to its high selectivity and potency in inhibiting HDAC6, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H17BrFN5O3 |
|---|---|
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
4-[2-[[4-(4-bromo-3-fluoroanilino)quinazolin-6-yl]amino]-2-oxoethyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C23H17BrFN5O3/c24-18-7-5-16(11-19(18)25)29-22-17-10-15(6-8-20(17)26-12-27-22)28-21(31)9-13-1-3-14(4-2-13)23(32)30-33/h1-8,10-12,33H,9H2,(H,28,31)(H,30,32)(H,26,27,29) |
Clé InChI |
LPGXGACITWQHMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)Br)F)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


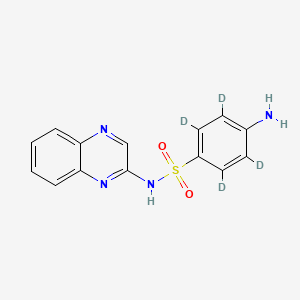
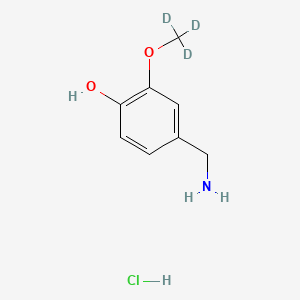
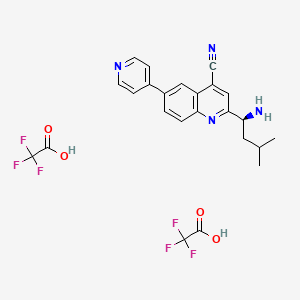
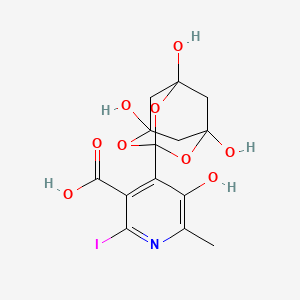
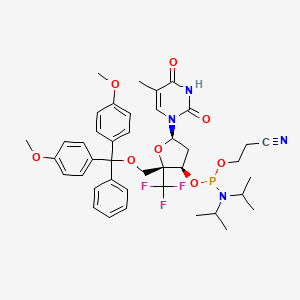
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
